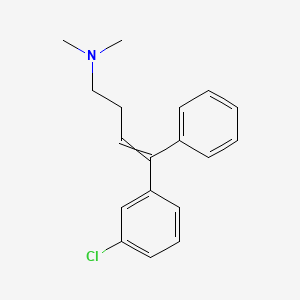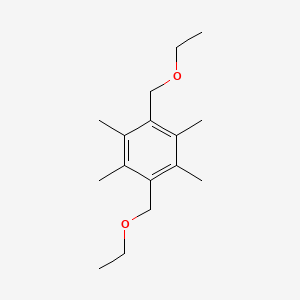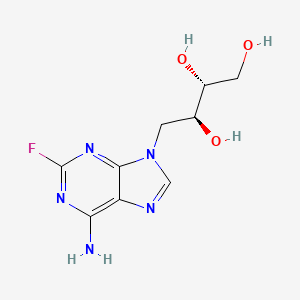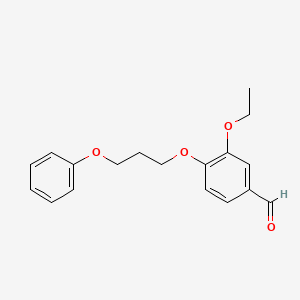![molecular formula C16H12N2 B12522044 7-Methyl-7H-indolo[2,3-c]quinoline CAS No. 672926-01-1](/img/structure/B12522044.png)
7-Methyl-7H-indolo[2,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-7H-indolo[2,3-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their complex structures and significant biological activities. The indoloquinoline framework is present in many natural products and synthetic molecules, making it a subject of interest in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7H-indolo[2,3-c]quinoline can be achieved through various methods. One efficient approach involves the use of a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. This method employs Ugi condensation of aromatic aldehydes, anilines, acids, and isocyanides to form bis-amides in methanol at room temperature. The reaction conditions include the use of CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours .
Another method involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This process includes intermolecular nucleophilic substitution and intramolecular cyclization in one pot, providing the desired products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the Cu-catalyzed Ugi-C/Ugi-N-arylation sequence, could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-7H-indolo[2,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The annulation reaction of indoles with 2-vinylanilines in the presence of iodine involves intermolecular nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted indoloquinolines, which can exhibit significant biological activities.
Wissenschaftliche Forschungsanwendungen
7-Methyl-7H-indolo[2,3-c]quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methyl-7H-indolo[2,3-c]quinoline involves its interaction with molecular targets and pathways within cells. For instance, indoloquinolines can affect the balance of intracellular reactive oxygen species (ROS), regulating lipid peroxidation and the permeability of the mitochondrial membrane . This can lead to the inhibition of virus-induced cytopathic effects and reduction of viral progeny yields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cryptolepine: A natural indoloquinoline isolated from Cryptolepis sanguinolenta, known for its antimalarial properties.
Isocryptolepine: Another alkaloid from the same plant with similar biological activities.
Neocryptolepine: A related compound with potential anticancer and antiviral effects.
Uniqueness
7-Methyl-7H-indolo[2,3-c]quinoline stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent compared to other indoloquinolines.
Eigenschaften
CAS-Nummer |
672926-01-1 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
7-methylindolo[2,3-c]quinoline |
InChI |
InChI=1S/C16H12N2/c1-18-14-9-5-3-7-12(14)16-11-6-2-4-8-13(11)17-10-15(16)18/h2-10H,1H3 |
InChI-Schlüssel |
OKOBRTLENSIOMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)


![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)

